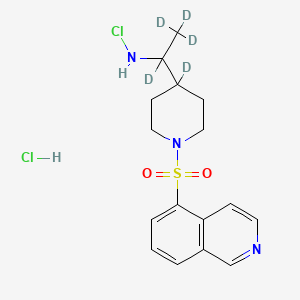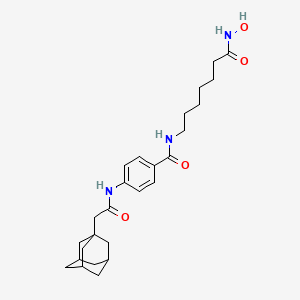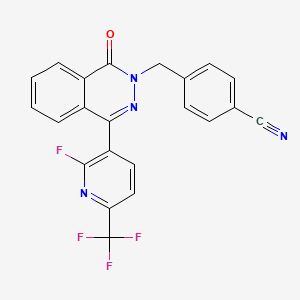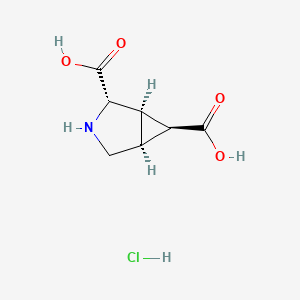
MPDC (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is primarily used in scientific research to study the mechanisms of glutamate transport and its implications in neurological functions and disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MPDC hydrochloride involves the reaction of methanopyrrolidine with dicarboxylic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of MPDC hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The production process is optimized for cost-effectiveness and efficiency, often involving automated systems for monitoring and controlling reaction parameters.
化学反応の分析
Types of Reactions
MPDC hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, MPDC hydrochloride can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert MPDC hydrochloride into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: MPDC hydrochloride can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
MPDC hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the mechanisms of glutamate transport and its interactions with other molecules.
Biology: Investigating the role of glutamate transporters in cellular processes and neurological functions.
Medicine: Exploring potential therapeutic applications for neurological disorders involving glutamate dysregulation.
Industry: Developing new drugs and treatments targeting glutamate transporters.
作用機序
MPDC hydrochloride exerts its effects by competitively inhibiting the sodium-dependent high-affinity glutamate transporter in forebrain synaptosomes . This inhibition prevents the reuptake of glutamate, leading to increased extracellular levels of this neurotransmitter. The molecular targets of MPDC hydrochloride include the glutamate transporter proteins, and the pathways involved are primarily related to neurotransmitter regulation and synaptic signaling.
類似化合物との比較
Similar Compounds
L-trans-pyrrolidine-2,4-dicarboxylate (PDC): Another competitive inhibitor of glutamate transporters.
DL-threo-beta-benzyloxyaspartate (TBOA): A non-transportable inhibitor of glutamate transporters.
Dihydrokainate (DHK): A selective inhibitor of the glutamate transporter subtype EAAT2.
Uniqueness
MPDC hydrochloride is unique due to its high potency and specificity for the sodium-dependent high-affinity glutamate transporter. Unlike other inhibitors, MPDC hydrochloride has a conformationally constrained structure that enhances its binding affinity and inhibitory effects . This makes it a valuable tool for studying glutamate transport mechanisms and developing targeted therapies for neurological disorders.
特性
分子式 |
C7H10ClNO4 |
|---|---|
分子量 |
207.61 g/mol |
IUPAC名 |
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO4.ClH/c9-6(10)4-2-1-8-5(3(2)4)7(11)12;/h2-5,8H,1H2,(H,9,10)(H,11,12);1H/t2-,3+,4-,5-;/m0./s1 |
InChIキー |
UPAJSPALHYZSLT-JSCKKFHOSA-N |
異性体SMILES |
C1[C@H]2[C@H]([C@H]2C(=O)O)[C@H](N1)C(=O)O.Cl |
正規SMILES |
C1C2C(C2C(=O)O)C(N1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


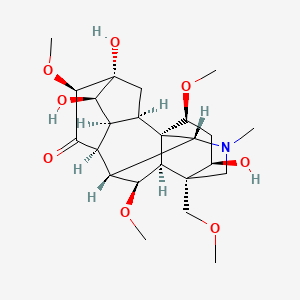
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)


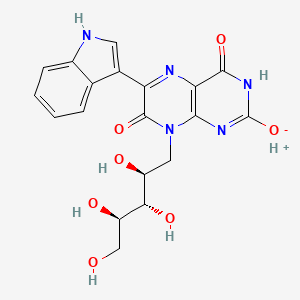

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)


